Cas no 840466-66-2 (L-Valine,L-asparaginyl-L-tryptophyl-L-valyl-L-threonylglycylglycyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-alanyl-L-methionyl-L-alanyl-L-cysteinyl-L-isoleucyl-)

L-Valine,L-asparaginyl-L-tryptophyl-L-valyl-L-threonylglycylglycyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-alanyl-L-methionyl-L-alanyl-L-cysteinyl-L-isoleucyl- structure
840466-66-2 structure
Product name:L-Valine,L-asparaginyl-L-tryptophyl-L-valyl-L-threonylglycylglycyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-alanyl-L-methionyl-L-alanyl-L-cysteinyl-L-isoleucyl-
CAS No:840466-66-2
MF:C68H111N17O18S2
MW:1518.84205365181
CID:1819233

L-Valine,L-asparaginyl-L-tryptophyl-L-valyl-L-threonylglycylglycyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-alanyl-L-methionyl-L-alanyl-L-cysteinyl-L-isoleucyl- Chemical and Physical Properties

Names and Identifiers

    • L-Valine,L-asparaginyl-L-tryptophyl-L-valyl-L-threonylglycylglycyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-alanyl-L-methionyl-L-alanyl-L-cysteinyl-L-isoleucyl-
    • L-Valine, L-asparaginyl-L-tryptophyl-L-valyl-L-threonylglycylglycyl-L-isoleucyl-L-alanyl-L-isoleucyl-L-alanyl-L-methionyl-L-alanyl-L-cysteinyl-L-isoleucyl- (9CI)
    • Inchi: 1S/C68H111N17O18S2/c1-16-33(8)52(80-49(89)29-72-48(88)28-73-63(97)55(39(14)86)85-64(98)50(31(4)5)81-61(95)45(78-59(93)42(69)26-47(70)87)25-40-27-71-43-22-20-19-21-41(40)43)65(99)76-38(13)58(92)83-53(34(9)17-2)66(100)75-37(12)56(90)77-44(23-24-105-15)60(94)74-36(11)57(91)79-46(30-104)62(96)84-54(35(10)18-3)67(101)82-51(32(6)7)68(102)103/h19-22,27,31-39,42,44-46,50-55,71,86,104H,16-18,23-26,28-30,69H2,1-15H3,(H2,70,87)(H,72,88)(H,73,97)(H,74,94)(H,75,100)(H,76,99)(H,77,90)(H,78,93)(H,79,91)(H,80,89)(H,81,95)(H,82,101)(H,83,92)(H,84,96)(H,85,98)(H,102,103)/t33-,34-,35-,36-,37-,38-,39+,42-,44-,45-,46-,50-,51-,52-,53-,54-,55-/m0/s1
    • InChI Key: MPNZSBGBRDWIRF-QWUNUBTOSA-N
    • SMILES: C(O)(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)CNC(=O)CNC(=O)[C@H]([C@H](O)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1C2=C(C=CC=C2)NC=1)NC(=O)[C@H](CC(N)=O)N

Experimental Properties

  • Density: 1.258±0.06 g/cm3(Predicted)
  • Boiling Point: 1815.7±65.0 °C(Predicted)
  • pka: 3.36±0.10(Predicted)

Recommend Articles

Recommended suppliers
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Shandong Feiyang Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Feiyang Chemical Co., Ltd